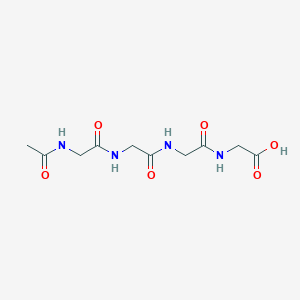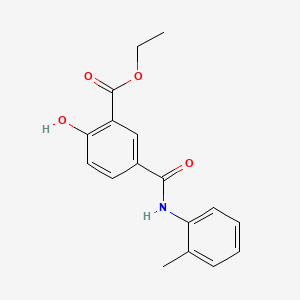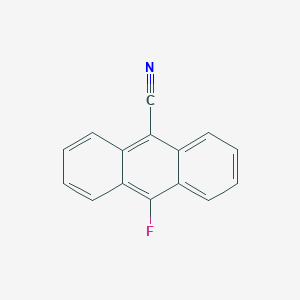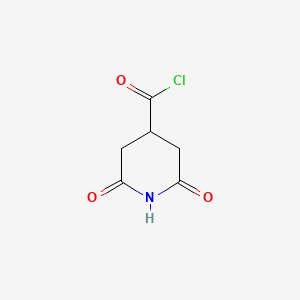
2,6-Dioxopiperidine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxopiperidine-4-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxopiperidine-4-carbonyl chloride typically involves the chlorination of 2,6-dioxopiperidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves the conversion of the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions: 2,6-Dioxopiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dioxopiperidine-4-carboxylic acid.
Reduction: It can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
2,6-Dioxopiperidine-4-carbonyl chloride has diverse applications in scientific research:
作用機序
The mechanism of action of 2,6-Dioxopiperidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
2,6-Dioxopiperidine-4-carboxylic acid: The parent compound from which 2,6-Dioxopiperidine-4-carbonyl chloride is derived.
Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and piperidine-4-carbonyl chloride.
Uniqueness: this compound is unique due to its specific reactivity as an acyl chloride. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds .
特性
分子式 |
C6H6ClNO3 |
|---|---|
分子量 |
175.57 g/mol |
IUPAC名 |
2,6-dioxopiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c7-6(11)3-1-4(9)8-5(10)2-3/h3H,1-2H2,(H,8,9,10) |
InChIキー |
QTNYSISDOMRSCT-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)NC1=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


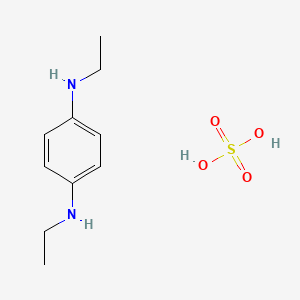

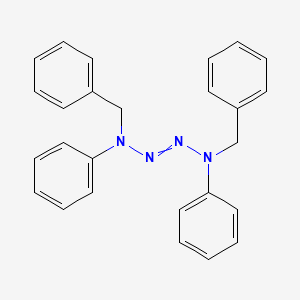
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
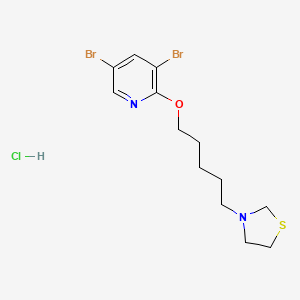
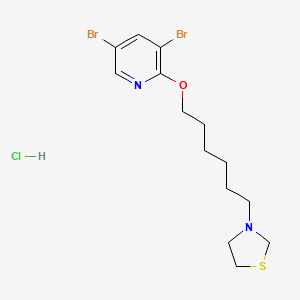
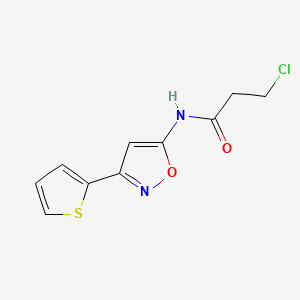

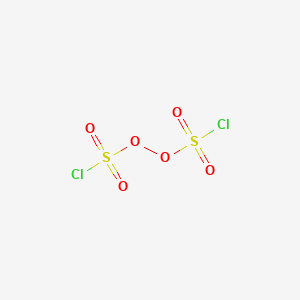
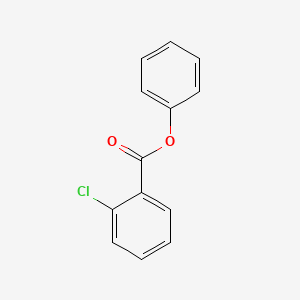
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
